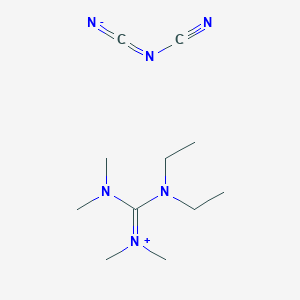
N,N,N',N'-Tetramethyl-N'',N''-diethylguanidinium dicyanoamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide: is an organic compound known for its unique chemical properties and applications. It is a guanidinium-based ionic liquid that has garnered interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetramethyl-N’‘,N’‘-diethylguanidinium dicyanoamide typically involves the reaction of N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium chloride with sodium dicyanoamide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dicyanoamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted guanidinium compounds.
Scientific Research Applications
Chemistry: In chemistry, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: In biological research, this compound is explored for its potential as a stabilizing agent for proteins and enzymes, enhancing their activity and stability under various conditions.
Medicine: In the medical field, it is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Industrially, it is used in the manufacture of specialty chemicals and materials, including ionic liquids and advanced polymers.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide exerts its effects involves its interaction with molecular targets through ionic and hydrogen bonding. The dicyanoamide group plays a crucial role in these interactions, facilitating the formation of stable complexes with various substrates. This compound can also act as a phase-transfer catalyst, enhancing the solubility and reactivity of reactants in different phases.
Comparison with Similar Compounds
- N,N,N’,N’-Tetramethylguanidinium chloride
- N,N,N’,N’-Tetramethylguanidinium bromide
- N,N,N’,N’-Tetramethylguanidinium iodide
Comparison: Compared to these similar compounds, N,N,N’,N’-Tetramethyl-N’‘,N’'-diethylguanidinium dicyanoamide is unique due to its dicyanoamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and specific reactivity profiles.
Properties
IUPAC Name |
cyanoiminomethylideneazanide;[diethylamino(dimethylamino)methylidene]-dimethylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N3.C2N3/c1-7-12(8-2)9(10(3)4)11(5)6;3-1-5-2-4/h7-8H2,1-6H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTAOSWLGQWNAPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=[N+](C)C)N(C)C.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
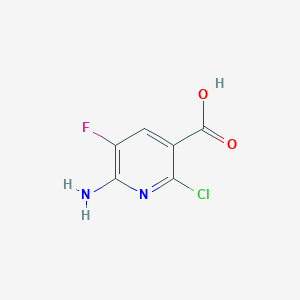
![4-Carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045616.png)
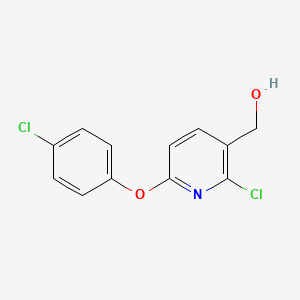
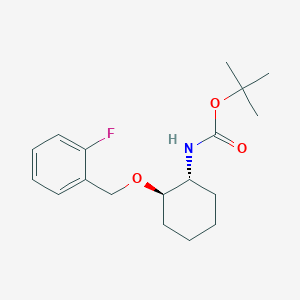
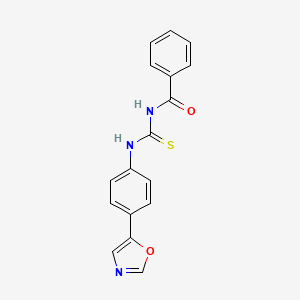
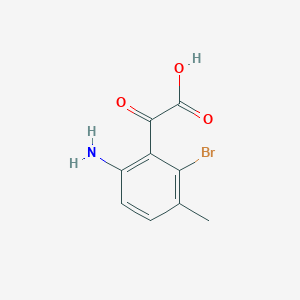
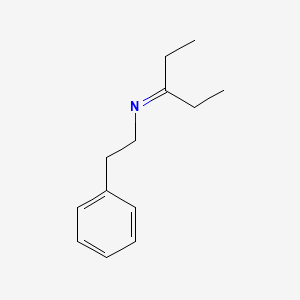
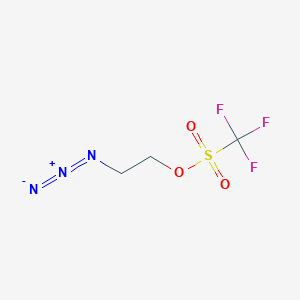
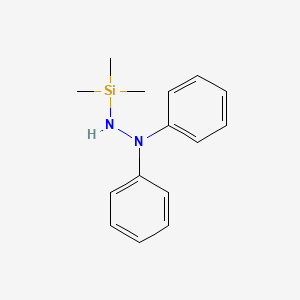
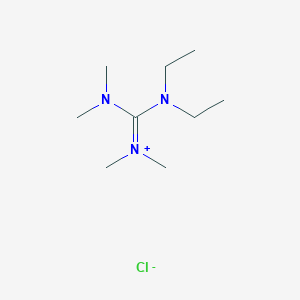
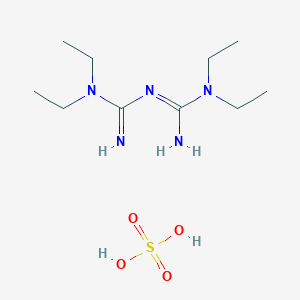
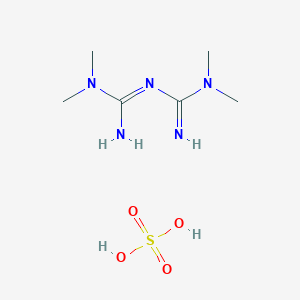
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;hydrochloride](/img/structure/B8045719.png)
![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)
